2-cyano-N-1-naphthylacetamide
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Overview
Description
2-Cyano-N-1-naphthylacetamide is an organic compound with the molecular formula C13H10N2O. It is a derivative of cyanoacetamide, where the cyano group is attached to the nitrogen atom of the acetamide moiety, and the naphthyl group is attached to the carbon atom of the acetamide moiety. This compound is known for its applications in the synthesis of various heterocyclic compounds and its potential biological activities.
Preparation Methods
The synthesis of 2-cyano-N-1-naphthylacetamide can be achieved through several methods:
Direct Reaction: The most common method involves the reaction of 1-naphthylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide.
Solvent-Free Method: Another method involves the direct treatment of 1-naphthylamine with methyl cyanoacetate without the use of a solvent.
Fusion Method: The solvent-free reaction of 1-naphthylamine with ethyl cyanoacetate at elevated temperatures (around 70°C) can also yield this compound.
Chemical Reactions Analysis
2-Cyano-N-1-naphthylacetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon atom adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or thiols.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions.
Common reagents used in these reactions include bases such as sodium ethoxide, acids such as hydrochloric acid, and nucleophiles such as amines and thiols. The major products formed from these reactions are heterocyclic compounds with potential biological activities .
Scientific Research Applications
2-Cyano-N-1-naphthylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-1-naphthylacetamide involves its interaction with various molecular targets. The cyano group and the naphthyl group can interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function. The compound can also participate in redox reactions, leading to the generation of reactive oxygen species, which can induce cell death in cancer cells .
Comparison with Similar Compounds
2-Cyano-N-1-naphthylacetamide can be compared with other cyanoacetamide derivatives, such as:
2-Cyano-N-phenylacetamide: This compound has a phenyl group instead of a naphthyl group.
2-Cyano-N-methylacetamide: This compound has a methyl group instead of a naphthyl group.
The uniqueness of this compound lies in its naphthyl group, which provides additional steric and electronic effects, leading to different reactivity and biological activities compared to other cyanoacetamide derivatives .
Properties
IUPAC Name |
2-cyano-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQDBRNNYSFJFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341770 |
Source
|
Record name | 2-cyano-N-1-naphthylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22302-63-2 |
Source
|
Record name | 2-cyano-N-1-naphthylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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